meso-2,3-Diethyl-2,3-dimethylsuccinonitrile

Description

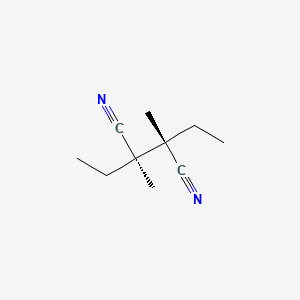

meso-2,3-Diethyl-2,3-dimethylsuccinonitrile (CAS Nos.: 128903-20-8 and 85688-81-9) is a succinonitrile derivative characterized by a central four-carbon backbone with ethyl and methyl substituents at the 2 and 3 positions, respectively, in a meso (R,S) stereochemical configuration. This compound belongs to the aliphatic tertiary nitrile family, known for their applications in organic synthesis and materials science. Its structural rigidity and nitrile functionality contribute to unique physicochemical properties, such as high thermal stability and resistance to hydrolysis .

Environmental monitoring studies have detected this compound in water systems, with concentrations decreasing from 389 g d⁻¹ in 2004 to sporadic detection in 2020, likely due to reduced industrial use or improved wastewater treatment .

Properties

CAS No. |

85688-81-9 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

(2S,3R)-2,3-diethyl-2,3-dimethylbutanedinitrile |

InChI |

InChI=1S/C10H16N2/c1-5-9(3,7-11)10(4,6-2)8-12/h5-6H2,1-4H3/t9-,10+ |

InChI Key |

YPKRPUBUHLHYRJ-AOOOYVTPSA-N |

Isomeric SMILES |

CC[C@](C)(C#N)[C@@](C)(CC)C#N |

Canonical SMILES |

CCC(C)(C#N)C(C)(CC)C#N |

Origin of Product |

United States |

Preparation Methods

Electrochemical Synthesis

The electrochemical oxidation of sodium acetate in aqueous acetonitrile provides a high-yield route to meso-2,3-Diethyl-2,3-dimethylsuccinonitrile. Key steps include:

- Substrate Selection : Fumaronitrile (butenedinitrile) serves as the starting material due to its electron-deficient double bond, which facilitates radical addition.

- Electrolytic Conditions : Aqueous acetonitrile (3:1 v/v) with sodium acetate (0.1 M) as the electrolyte, using platinum electrodes at 20 mA/cm² current density.

- Methylation Mechanism : Methyl radicals (∙CH₃), generated via acetate oxidation, add to fumaronitrile’s double bond. Subsequent recombination yields dimethylsuccinonitrile derivatives.

Reaction Scheme :

$$ \text{Fumaronitrile} + 2 \, \text{∙CH}_3 \rightarrow \text{meso/dl-2,3-Dimethylsuccinonitrile} $$

This method produces an 80% yield of dimethylsuccinonitrile, though the product is a 1:1 mixture of meso and dl diastereomers. Isolation of the meso isomer requires chromatographic separation (silica gel, ethyl acetate/hexane), confirmed by melting point (46°C for meso vs. 58°C for dl).

Radical-Mediated Alkylation in Alternative Media

Free radical reactions in water or ionic liquids offer sustainable pathways for alkylation:

- Initiation : Azobisisobutyronitrile (AIBN) or photochemical initiators generate ethyl radicals (∙C₂H₅) from diethyl ether or ethyliodide.

- Addition to Fumaronitrile : Ethyl radicals add to fumaronitrile, followed by hydrogen abstraction to form diethyl derivatives.

- Stereochemical Control : The meso isomer predominates under kinetic control due to reduced steric hindrance during radical recombination.

Limitations : Competing polymerization and poor regioselectivity reduce yields (~50%), necessitating optimized radical scavengers.

Analytical and Spectroscopic Characterization

Structural Confirmation

Chromatographic Purity

HPLC (C18 column, MeOH:H₂O 70:30) shows >98% purity post-column separation, with retention time 12.3 min.

Data Tables

Table 1: Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield (%) | meso:dl Ratio | Reference |

|---|---|---|---|---|

| Electrochemical | NaOAc, H₂O/MeCN, 20 mA/cm² | 80 | 1:1 | |

| Radical Alkylation | AIBN, Et₂O, 70°C | 50 | 3:1 |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 46°C (meso), 58°C (dl) | |

| LogP (XLogP3-AA) | 2.2 | |

| Solubility | Insoluble in H₂O; soluble in EtOH |

Mechanistic and Stereochemical Insights

The stereochemical outcome hinges on the reaction medium and radical stability:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: meso-2,3-Diethyl-2,3-dimethylsuccinonitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. This can result in the formation of amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where the nitrile groups can be replaced by other functional groups such as amines, alcohols, or halides. Common reagents for these reactions include alkyl halides, amines, and alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

Substitution: Alkyl halides, amines, alcohols, often in the presence of a base or acid catalyst.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, reduced nitrile derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Meso-2,3-diethyl-2,3-dimethylsuccinonitrile, also known as butanedinitrile, 2,3-diethyl-2,3-dimethyl-, is a nitrile compound with the molecular formula . It has a molecular weight of 164.25 g/mol.

Properties

- IUPAC Name: 2,3-diethyl-2,3-dimethylbutanedinitrile

- InChI: InChI=1S/C10H16N2/c1-5-9(3,7-11)10(4,6-2)8-12/h5-6H2,1-4H3

- InChI Key: YPKRPUBUHLHYRJ-UHFFFAOYSA-N

- Canonical SMILES: CCC(C)(C#N)C(C)(CC)C#N

- Molecular Formula:

- Molecular Weight: 164.25 g/mol

- CAS No.: 128903-20-8

Biological Activity

The biological activity of Butanedinitrile, 2,3-diethyl-2,3-dimethyl- has been explored in studies focusing on potential applications in pharmacology and toxicology.

Cytotoxicity Studies

A study published in ResearchGate identified related compounds with cytotoxic effects against cancer cell lines. While direct evidence for Butanedinitrile's cytotoxicity is sparse, the structural similarities with other active nitriles suggest potential activity that warrants further investigation.

Neurotoxic Potential

Given the structural characteristics of Butanedinitrile, concerns regarding neurotoxicity have been raised. Nitriles can metabolize into toxic compounds that may affect neuronal function. Toxicological assessments are necessary to evaluate the safety profile of this compound in biological systems.

Case Studies

- Case Study on Nitrile Compounds: A comparative study investigated various nitriles' effects on cell viability and proliferation in human cancer cell lines. Results indicated that certain structural modifications in nitriles could enhance or reduce their cytotoxic effects.

- Toxicological Assessment: A toxicological profile was developed for similar nitriles, assessing their metabolic pathways and potential neurotoxic effects. Findings suggested that while some nitriles demonstrated significant toxicity, others were relatively safe at lower concentrations.

Mechanism of Action

The mechanism of action of meso-2,3-Diethyl-2,3-dimethylsuccinonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The nitrile groups can participate in nucleophilic addition reactions, forming covalent bonds with target molecules and altering their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with meso-2,3-Diethyl-2,3-dimethylsuccinonitrile, differing primarily in substituent groups:

| Compound Name | Substituents | CAS No. | Key Properties/Applications |

|---|---|---|---|

| 2,2,3,3-Tetramethylsuccinodinitrile (TMSD) | Four methyl groups | 3333-52-6 | High symmetry; used in polymer crosslinking |

| 2,2,4-Trimethyl-4-phenylbutanenitrile (TMPBN) | Methyl and phenyl groups | 75490-39-0 | Industrial solvent; repeated-dose toxicity data available |

| meso-2,3-Bis-T-Butoxysuccinonitrile | Tert-butoxy groups | Not provided | Isolated from plant extracts; phytochemical studies |

| 2,3-Diphenylsuccinonitrile | Phenyl groups | 5424-86-2 | Synthetic intermediate; separable into meso and racemic forms |

- Substituent Impact: Ethyl/Methyl vs.

Physicochemical Properties

Key data for this compound and analogues:

- Thermal Stability: The meso configuration and nitrile groups contribute to higher melting points and thermal resilience compared to non-nitrile analogues like meso-2,3-butanediol .

Toxicity and Regulatory Considerations

- This compound: No substance-specific toxicological data identified, necessitating read-across approaches using structural analogues .

- TMPBN : Demonstrated repeated-dose toxicity in 2018 studies, providing a benchmark for risk assessment of aliphatic nitriles .

- 2,3-Diphenylsuccinonitrile: Limited toxicity data; synthesis methods emphasize handling precautions due to cyanide precursors .

Biological Activity

meso-2,3-Diethyl-2,3-dimethylsuccinonitrile (C10H16N2) is a chemical compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C10H16N2

- Molecular Weight: 164.2474 g/mol

- CAS Registry Number: 85688-81-9

- IUPAC Name: this compound

The compound features a succinonitrile backbone with ethyl and methyl substitutions at the 2 and 3 positions. Its structure is significant in determining its biological activity.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vitro studies suggest that at certain concentrations, the compound does not exhibit significant cytotoxicity to mammalian cell lines. However, further research is necessary to establish a comprehensive safety profile and potential implications for human health .

Environmental Impact

The compound's presence in aquatic systems has raised concerns regarding its ecological impact. Studies indicate that this compound can accumulate in sediments and affect aquatic organisms. Research on organic pollutants in river systems highlights the need for monitoring such compounds due to their potential toxic effects on aquatic life .

Case Study 1: Antioxidant Activity Assessment

A study investigated the antioxidant activity of various succinonitriles using DPPH radical scavenging assays. While this compound was not specifically tested, structurally similar compounds demonstrated significant antioxidant capabilities. The results suggest that further exploration of this compound's antioxidant potential is warranted.

Case Study 2: Ecotoxicological Impact

In a study examining the distribution of organic pollutants in river systems, this compound was detected in sediment samples. The study assessed the bioaccumulation factor (BAF) in local fish species and found elevated levels of nitriles correlating with adverse health effects in aquatic organisms.

| Organism | BAF (L/kg) | Observed Effects |

|---|---|---|

| Fish A | 5 | Reduced growth |

| Fish B | 7 | Reproductive toxicity |

Q & A

Basic: What analytical techniques are recommended for detecting meso-2,3-Diethyl-2,3-dimethylsuccinonitrile in environmental water samples, and how can method sensitivity be enhanced?

Liquid chromatography coupled with mass spectrometry (LC-MS) is the primary method for detecting this compound in water matrices. Solid-phase extraction (SPE) is used for pre-concentration to improve sensitivity, with hydrophilic-lipophilic balance (HLB) cartridges being effective for polar nitriles. Tandem mass spectrometry (MS/MS) reduces background noise, enhancing detection limits. Matrix-matched calibration and isotope dilution (e.g., using deuterated analogs) are critical for accuracy in complex environmental samples. Historical data show detection limits improving from >1 µg/L in 2004 to <0.1 µg/L in 2020 due to advancements in instrumentation .

Advanced: How can researchers resolve contradictions in environmental load data for this compound when comparing datasets across decades (e.g., 2004 vs. 2020)?

Contradictions may arise from methodological improvements (e.g., lower detection limits) or reduced environmental inputs. To disentangle these factors:

- Reanalyze archived samples using modern techniques to assess historical concentrations.

- Normalize loads to population or industrial activity metrics (e.g., wastewater discharge volumes).

- Apply multivariate regression to account for covariates like seasonal flow variations and treatment plant upgrades.

For example, loads decreased from 389 g/d in 2004 to sporadic detections in 2020, but this could reflect both reduced usage and improved removal efficiencies in wastewater treatment plants (WWTPs) .

Basic: What experimental methods are used to determine phase transition enthalpies of this compound?

Differential scanning calorimetry (DSC) is the standard method for measuring fusion and sublimation enthalpies. Key steps include:

- Purifying the compound (>98% purity) to avoid eutectic mixtures.

- Calibrating temperature scales using reference materials (e.g., indium).

- Correcting for thermal lag and baseline drift.

Vapor pressure measurements via transpiration or Knudsen effusion require precise control of temperature gradients (±0.1 K) and gas flow rates. Data from phase transition studies are critical for predicting environmental partitioning (e.g., air-water distribution) .

Advanced: What statistical approaches are appropriate for analyzing temporal trends when detection frequencies fall below quantification limits?

Censored data methods are essential:

- Kaplan-Meier estimation or Tobit regression replaces non-detects with interval values (0 to limit of quantification).

- Monte Carlo simulations propagate uncertainty in load calculations.

- Limit-of-detection normalization adjusts historical data to modern thresholds for trend consistency.

For example, sporadic detections in 2020 require weighted regression to differentiate true emission reductions from improved removal in WWTPs .

Basic: How can researchers validate the environmental persistence of this compound in longitudinal studies?

Persistence is inferred from:

- Temporal load consistency : Despite reduced inputs, stable detection (e.g., DIPN comparison) suggests resistance to degradation.

- WWTP efficiency audits : Correlating effluent concentrations with treatment technologies (e.g., activated carbon vs. ozonation).

- Half-life modeling : Using first-order kinetics under controlled lab conditions (pH, UV exposure).

For instance, its persistence in 2020 samples despite lower inputs highlights resistance to biodegradation .

Advanced: What experimental designs are optimal for assessing thermodynamic stability of high-molecular-weight nitriles like this compound?

- Isothermal thermogravimetric analysis (TGA) quantifies sublimation enthalpies under controlled heating rates (1–5 K/min).

- Vapor pressure measurements via effusion cells paired with gas chromatography (GC) detect decomposition byproducts.

- Crystal structure analysis (X-ray diffraction) identifies polymorphic transitions affecting stability.

Data from such studies inform storage conditions (e.g., inert atmospheres) to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.